molecular formula C17H14N4O3S2 B11260958 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B11260958
M. Wt: 386.5 g/mol
InChI Key: ZARRVDFOZMSDLU-UHFFFAOYSA-N
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Description

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole and pyridazine intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the thiazole moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridazine rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and pyridazine moieties may contribute to its binding affinity and specificity. The thioether linkage and thiazole ring can also play a role in its biological activity by influencing its electronic properties and molecular conformation.

Comparison with Similar Compounds

Similar compounds include other heterocyclic thioethers and acetamides, such as:

Properties

Molecular Formula

C17H14N4O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H14N4O3S2/c1-10-7-26-17(18-10)19-15(22)8-25-16-5-3-12(20-21-16)11-2-4-13-14(6-11)24-9-23-13/h2-7H,8-9H2,1H3,(H,18,19,22)

InChI Key

ZARRVDFOZMSDLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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